An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Among these valuable building blocks, 2-Fluoro-3-formylpyridine (also known as 2-fluoropyridine-3-carbaldehyde) has emerged as a particularly versatile intermediate.[3][4][5] Its unique arrangement of a reactive aldehyde group and an activated fluoro-substituted pyridine ring provides a powerful synthetic handle for constructing complex molecular architectures.
This guide offers an in-depth exploration of the core properties of 2-Fluoro-3-formylpyridine, providing field-proven insights into its synthesis, reactivity, and applications, with a focus on empowering researchers in drug discovery and development.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development.
Physical and Chemical Identity
2-Fluoro-3-formylpyridine is a solid at room temperature, typically appearing as an off-white to yellow crystalline powder.[6] Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO | PubChem[3] |
| Molecular Weight | 125.10 g/mol | PubChem[3][7] |
| CAS Number | 36404-90-7 | Sigma-Aldrich, PubChem[3] |
| IUPAC Name | 2-fluoropyridine-3-carbaldehyde | PubChem[3] |
| Synonyms | 2-Fluoro-3-pyridinecarboxaldehyde, 2-fluoronicotinaldehyde | PubChem[3] |
| Purity (Typical) | ≥97% | LabSolutions, Sigma-Aldrich[6] |
Spectroscopic Signature
Spectroscopic data is critical for reaction monitoring and final product confirmation. While specific spectra should always be acquired for each batch, the following provides a general reference for what to expect.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. For the related isomer, 3-fluoro-2-formylpyridine (in CDCl₃), characteristic signals include multiplets for the pyridine ring protons between δ 7.54-7.57 ppm, a doublet at δ 8.61 ppm, and a singlet for the aldehyde proton at δ 10.20 ppm.[8] Similar patterns are expected for 2-Fluoro-3-formylpyridine, with coupling constants influenced by the fluorine atom.
-
InChI Key: A standardized, unique structural identifier is OFBVGDCXXGXDKU-UHFFFAOYSA-N.[3]
Part 2: Synthesis and Reactivity Profile
The synthetic utility of 2-Fluoro-3-formylpyridine is defined by the distinct reactivity of its two primary functional groups: the aldehyde and the fluorinated pyridine ring.
Synthesis Pathway: Ortho-Directed Metalation
A common and effective laboratory-scale synthesis of related fluorinated formylpyridines involves a directed ortho-metalation strategy. This approach leverages the directing ability of the pyridine nitrogen to achieve regioselective functionalization. A representative protocol for a similar isomer, 3-fluoro-2-formylpyridine, is outlined below, illustrating the core principles applicable to this class of compounds.
Experimental Protocol: Synthesis of 3-Fluoro-2-formylpyridine [8]
Objective: To synthesize 3-fluoro-2-formylpyridine via directed ortho-metalation of 3-fluoropyridine followed by formylation.
Step 1: Activation and Lithiation
-
To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq) in anhydrous diethyl ether, slowly add n-butyllithium (n-BuLi) (1.1 eq) at -25 °C.
-
Causality: DABCO acts as a ligand that complexes with n-BuLi, modulating its reactivity and preventing unwanted side reactions. The temperature is critical to maintain the stability of the organolithium reagent.
-
-
Stir the mixture for 45 minutes between -25 °C and -10 °C, then cool to -70 °C.
-
Slowly add 3-fluoropyridine (1.0 eq) dropwise, maintaining the temperature between -70 °C and -60 °C.
-
Causality: The pyridine nitrogen directs the lithiation to the adjacent C2 position. The low temperature is essential to prevent decomposition and ensure regioselectivity.
-
-
Continue stirring at this temperature for 1.5 hours to ensure complete lithiation.
Step 2: Formylation and Quench
-
Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture.
-
Causality: DMF serves as the formylating agent. The electrophilic carbonyl carbon of DMF is attacked by the nucleophilic lithiated pyridine.
-
-
Allow the reaction to proceed to completion (monitoring by TLC is recommended).
Step 3: Workup and Purification
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine all organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.
Logical Workflow for Synthesis
Caption: Directed ortho-metalation and formylation workflow.
Key Reaction Modalities
The synthetic power of 2-Fluoro-3-formylpyridine stems from its dual reactivity.
-
Reactions at the Aldehyde Group: The formyl group is a classic electrophile, readily participating in a host of transformations essential for building molecular complexity.[9] These include:
-
Reductive Amination: Formation of diverse secondary and tertiary amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Creation of carbon-carbon double bonds.
-
Nucleophilic Additions: Reactions with Grignard or organolithium reagents to generate secondary alcohols.
-
Condensation Reactions: Formation of Schiff bases with primary amines, which can serve as valuable ligands in coordination chemistry.[10]
-
-
Reactions at the Fluorinated Ring: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides), displacing the fluoride ion. This reactivity is fundamental in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are workhorses in modern pharmaceutical synthesis.[1]
Reaction Versatility Diagram
Caption: Key reaction pathways for 2-Fluoro-3-formylpyridine.
Part 3: Applications in Drug Discovery and Development
Fluorinated pyridines are privileged scaffolds in medicinal chemistry.[1] The incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and it can modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[1][2]
2-Fluoro-3-formylpyridine serves as a key starting material for synthesizing more complex molecules with potential therapeutic activity. Its ability to undergo both SₙAr and aldehyde chemistry allows for the divergent synthesis of compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs. For example, it can be used to construct novel kinase inhibitors, receptor antagonists, or anti-infective agents.
Part 4: Safety, Handling, and Storage
As with any active chemical reagent, proper handling is crucial for ensuring laboratory safety.
Hazard Identification
2-Fluoro-3-formylpyridine is classified as hazardous.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[12][13]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are recommended.[12][14]
Conclusion
2-Fluoro-3-formylpyridine is a high-value chemical intermediate whose strategic importance is rooted in the dual reactivity of its aldehyde and fluoro-pyridine functionalities. Its utility in constructing complex, biologically active molecules makes it an indispensable tool for researchers in drug discovery and chemical synthesis. A comprehensive understanding of its properties, synthetic access, and reactivity profile, coupled with stringent adherence to safety protocols, will empower scientists to fully leverage its potential in developing the next generation of therapeutics and advanced materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. Available at: [Link]
-
American Elements. 3-Fluoro-2-formylpyridine | CAS 31224-43-8. Available at: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Fluoro-3-methylpyridine in Modern Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 3. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-3-pyridinecarboxaldehyde; 2-Fluoro-3-formylpyridine; 2-fluoropyridine-3-carbaldehyde | Chemrio [chemrio.com]
- 5. 2-Fluoro-3-pyridinecarboxaldehyde; 2-Fluoro-3-formylpyridine; 2-fluoropyridine-3-carbaldehyde | Chemrio [chemrio.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
